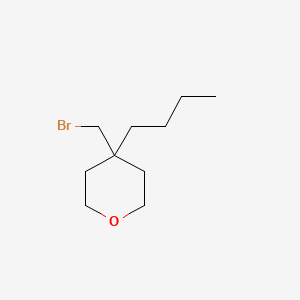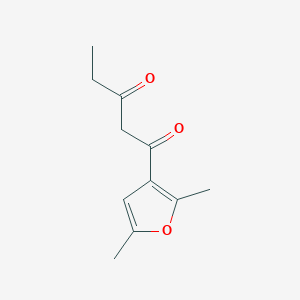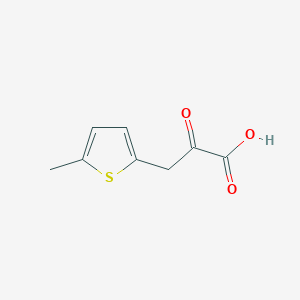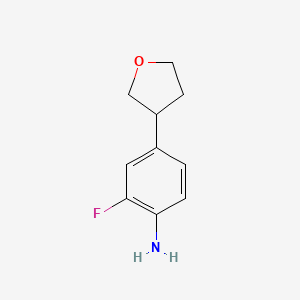
2-Fluoro-4-(oxolan-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(oxolan-3-yl)aniline is an organic compound that belongs to the class of fluorinated anilines It features a fluorine atom attached to the benzene ring and an oxolane (tetrahydrofuran) ring attached to the aniline nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(oxolan-3-yl)aniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the oxolane ring through alkylation, resulting in the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound can be scaled up using optimized procedures. The key steps involve the preparation of the alkylating agent and the subsequent nucleophilic substitution reaction. The process is designed to be cost-effective and scalable, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(oxolan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(oxolan-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and advanced coatings
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(oxolan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The oxolane ring provides additional stability and specificity to the interactions, making the compound effective in its intended applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: A simpler analog without the oxolane ring, used as a precursor in various syntheses.
2-Fluoro-4-nitroaniline: An intermediate in the synthesis of 2-Fluoro-4-(oxolan-3-yl)aniline.
3-Fluoro-2-(oxolan-2-yl)aniline: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the oxolane ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and biological activity. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
2-fluoro-4-(oxolan-3-yl)aniline |
InChI |
InChI=1S/C10H12FNO/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 |
InChI-Schlüssel |
RFCIAYVQSWFVNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2=CC(=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


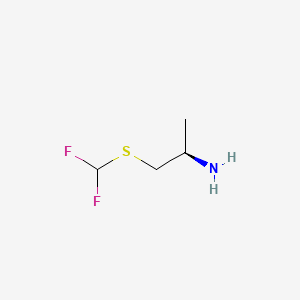
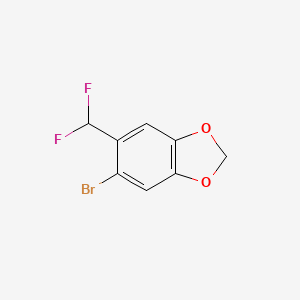
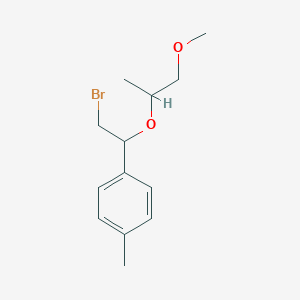
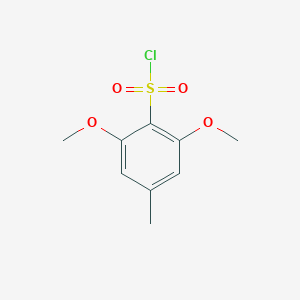
![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
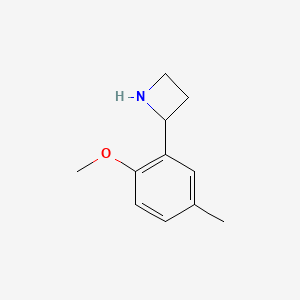

![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

